molecular formula C17H14ClN3O2 B2772170 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide CAS No. 941961-35-9

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2772170
CAS No.: 941961-35-9
M. Wt: 327.77
InChI Key: XRZZVTPIZOMFMK-UHFFFAOYSA-N
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Description

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a chemical compound that belongs to the class of oxadiazole derivatives Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-chlorobenzohydrazide with phenylpropiolic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties. It has shown potential as an inhibitor of certain enzymes and receptors.

    Medicine: Explored for its anticancer, anti-inflammatory, and analgesic activities. It has been evaluated in preclinical studies for its potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells . Additionally, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokines.

Comparison with Similar Compounds

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide can be compared with other oxadiazole derivatives, such as:

    N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide: Similar structure but with a different position of the chlorine atom, which may affect its biological activity and chemical reactivity.

    N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring, which can influence its pharmacological properties.

    N-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-3-phenylpropanamide: Different arrangement of nitrogen and oxygen atoms in the ring, leading to variations in its chemical behavior and biological effects.

The uniqueness of this compound lies in its specific substitution pattern and the resulting combination of properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c18-14-9-5-4-8-13(14)16-20-21-17(23-16)19-15(22)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZZVTPIZOMFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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